N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Overview
Description
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide is a complex organic compound that features a fluorenyl group, a pyridinium ion, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide typically involves multiple steps, starting with the preparation of the fluorenyl and pyridinium intermediates. The key steps include:
Formation of the Fluorenyl Intermediate: This involves the reaction of fluorene with suitable reagents to introduce functional groups.
Synthesis of the Pyridinium Intermediate: Pyridine derivatives are reacted under specific conditions to form the pyridinium ion.
Coupling Reaction: The fluorenyl and pyridinium intermediates are coupled under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Scientific Research Applications
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
- N-(9H-Fluoren-2-ylmethoxycarbonyloxy)succinimide
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Uniqueness
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide is unique due to its combination of fluorenyl, pyridinium, and benzamide groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2.BrH/c30-26(21-12-13-25-22(16-21)15-20-9-4-5-11-24(20)25)18-29-14-6-10-23(17-29)28-27(31)19-7-2-1-3-8-19;/h1-14,16-17H,15,18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLJRGVHSSHEMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)NC(=O)C5=CC=CC=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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